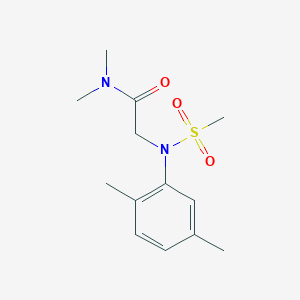
N~2~-(2,5-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2,5-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide, also known as DMSO-dGly-NMe-Phe-NMe-2, is a synthetic compound that has been widely used in scientific research. This compound has various applications, including as a reagent in organic synthesis, as a tool for investigating the mechanism of action of certain enzymes, and as a potential therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N~2~-(2,5-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamidee-Phe-NMe-2 is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that cleave peptide bonds. This compound has been shown to be a substrate for various proteases and peptidases, including trypsin, chymotrypsin, and elastase. Once cleaved, N~2~-(2,5-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamidee-Phe-NMe-2 can form reactive intermediates that may react with the active site of the enzyme, leading to inhibition.
Biochemical and physiological effects:
N~2~-(2,5-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamidee-Phe-NMe-2 has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound has anticancer, antiviral, and antibacterial properties. It has also been shown to inhibit the activity of certain enzymes, such as trypsin and chymotrypsin. Additionally, N~2~-(2,5-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamidee-Phe-NMe-2 has been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N~2~-(2,5-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamidee-Phe-NMe-2 in lab experiments is its versatility. This compound can be used as a building block for the synthesis of various peptides and peptidomimetics. It can also be used as a substrate for enzymes that cleave peptide bonds. Additionally, N~2~-(2,5-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamidee-Phe-NMe-2 has potential therapeutic applications. However, one of the limitations of using this compound is its cost. N~2~-(2,5-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamidee-Phe-NMe-2 is a synthetic compound that can be expensive to produce, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of N~2~-(2,5-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamidee-Phe-NMe-2 in scientific research. One direction is the continued investigation of its potential therapeutic applications. In vitro studies have shown that this compound has anticancer, antiviral, and antibacterial properties, which may make it a promising candidate for the development of new drugs. Another direction is the use of N~2~-(2,5-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamidee-Phe-NMe-2 as a tool for investigating the mechanism of action of enzymes. By studying the cleavage products of this compound, researchers can gain insights into the mechanism of action of various enzymes. Additionally, the development of new synthetic methods for the production of N~2~-(2,5-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamidee-Phe-NMe-2 may make this compound more accessible for use in scientific research.
Métodos De Síntesis
The synthesis of N~2~-(2,5-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamidee-Phe-NMe-2 involves several steps. The first step is the protection of the amine group of glycine with a Boc group. The second step is the coupling of the Boc-protected glycine with N-methylphenylalanine to form Boc-Gly-N-Me-Phe. The third step is the removal of the Boc group with trifluoroacetic acid to obtain Gly-N-Me-Phe. The fourth step is the protection of the amine group of Gly-N-Me-Phe with a Boc group. The fifth step is the coupling of the Boc-protected Gly-N-Me-Phe with N-methyl-2-(methylsulfonyl)acetamide to form Boc-Gly-N-Me-Phe-NMe-2. The final step is the removal of the Boc group with trifluoroacetic acid to obtain N~2~-(2,5-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamidee-Phe-NMe-2.
Aplicaciones Científicas De Investigación
N~2~-(2,5-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamidee-Phe-NMe-2 has been used in various scientific research applications. One of the most common applications is as a reagent in organic synthesis. This compound can be used as a building block for the synthesis of various peptides and peptidomimetics. Another application is as a tool for investigating the mechanism of action of certain enzymes. N~2~-(2,5-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamidee-Phe-NMe-2 can be used as a substrate for enzymes that cleave peptide bonds, such as proteases and peptidases. By studying the cleavage products, researchers can gain insights into the mechanism of action of these enzymes. Additionally, N~2~-(2,5-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamidee-Phe-NMe-2 has potential therapeutic applications. It has been shown to have anticancer, antiviral, and antibacterial properties in vitro.
Propiedades
IUPAC Name |
2-(2,5-dimethyl-N-methylsulfonylanilino)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-10-6-7-11(2)12(8-10)15(19(5,17)18)9-13(16)14(3)4/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXKBIXWDZYVJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)N(C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,5-dimethylphenyl)-N,N-dimethyl-N~2~-(methylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide](/img/structure/B5704487.png)


![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B5704517.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5704521.png)
![2-methylbenzo-1,4-quinone 1-[O-(2-bromo-3-nitrobenzoyl)oxime]](/img/structure/B5704542.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol](/img/structure/B5704547.png)
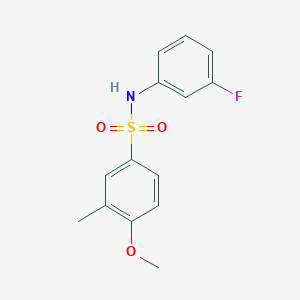
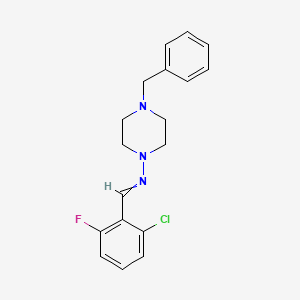
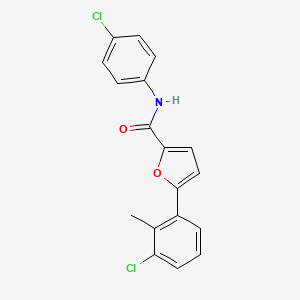

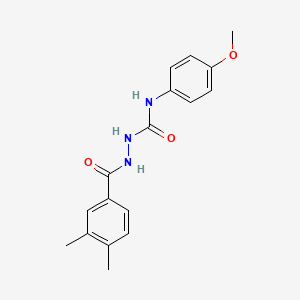
![5-[bis(2-hydroxyethyl)amino]-6-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5704599.png)